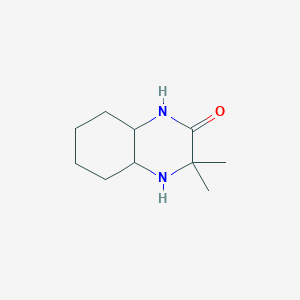

3,3-dimethyloctahydroquinoxalin-2(1H)-one

Descripción general

Descripción

3,3-Dimethyloctahydroquinoxalin-2(1H)-one is a heterocyclic organic compound that belongs to the class of quinoxalinones. This compound is characterized by its unique structure, which includes a quinoxaline ring system that is fully saturated and substituted with two methyl groups at the 3-position. The presence of the octahydroquinoxaline core makes this compound an interesting subject for various chemical and biological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyloctahydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of quinoxaline derivatives followed by alkylation. For instance, the reduction of quinoxaline-2(1H)-one with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride can yield the corresponding octahydroquinoxaline derivative. Subsequent alkylation with methylating agents like methyl iodide or dimethyl sulfate introduces the methyl groups at the 3-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of quinoxaline derivatives in the presence of palladium or platinum catalysts can be employed to achieve the desired reduction. The alkylation step can be optimized using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Análisis De Reacciones Químicas

Types of Reactions

3,3-Dimethyloctahydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Further reduction can lead to the formation of fully saturated derivatives.

Substitution: The methyl groups and other positions on the quinoxaline ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoxaline derivatives with ketone or aldehyde functional groups.

Reduction: Fully saturated octahydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

3,3-Dimethyloctahydroquinoxalin-2(1H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3,3-dimethyloctahydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, its potential antimicrobial activity may involve inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparación Con Compuestos Similares

Similar Compounds

Quinoxalin-2(1H)-one: The parent compound without the methyl groups and full saturation.

3-Methylquinoxalin-2(1H)-one: A similar compound with only one methyl group at the 3-position.

Octahydroquinoxalin-2(1H)-one: The fully saturated derivative without the methyl groups.

Uniqueness

3,3-Dimethyloctahydroquinoxalin-2(1H)-one is unique due to its fully saturated quinoxaline ring system and the presence of two methyl groups at the 3-position. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

3,3-Dimethyloctahydroquinoxalin-2(1H)-one, a heterocyclic organic compound, belongs to the class of quinoxalinones. Its unique structure features a fully saturated quinoxaline ring with two methyl groups at the 3-position. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

- Molecular Formula : C₁₃H₁₈N₂O

- Molecular Weight : 210.30 g/mol

- CAS Number : 99976-77-9

- Melting Point : 165-166 °C

- Boiling Point : 341.6 °C (predicted)

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various quinoxaline derivatives found that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action may involve disruption of bacterial cell membranes or inhibition of key metabolic enzymes.

Anticancer Properties

In vitro studies have demonstrated the potential anticancer effects of this compound against various cancer cell lines. For instance, it has shown cytotoxic effects on human breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values in the micromolar range . The compound's action appears to be mediated through apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research suggests that it can inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB pathways in macrophages . This suggests its potential as a therapeutic agent in conditions characterized by chronic inflammation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Apoptosis Induction : It promotes programmed cell death in cancer cells through mitochondrial pathways.

- Cytokine Modulation : It regulates cytokine levels in inflammatory responses.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| Quinoxalin-2(1H)-one | Unsubstituted quinoxaline | Limited antimicrobial activity |

| 3-Methylquinoxalin-2(1H)-one | One methyl substitution | Moderate anticancer effects |

| Octahydroquinoxalin-2(1H)-one | Fully saturated without methyl groups | Lower biological activity |

| This compound | Two methyl substitutions; fully saturated | Strong antimicrobial and anticancer activity |

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as a lead compound for developing new antibiotics .

Case Study: Cancer Cell Line Studies

In another study focusing on its anticancer properties, this compound was tested on various human cancer cell lines. The findings revealed that it induced apoptosis in MCF-7 cells through the activation of caspase pathways, demonstrating its potential as a chemotherapeutic agent .

Propiedades

IUPAC Name |

3,3-dimethyl-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-10(2)9(13)11-7-5-3-4-6-8(7)12-10/h7-8,12H,3-6H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIJYVHCHODWEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2CCCCC2N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512336 | |

| Record name | 3,3-Dimethyloctahydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99976-77-9 | |

| Record name | 3,3-Dimethyloctahydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.